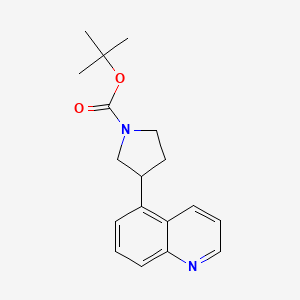
5-(1-Boc-3-pyrrolidinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group
準備方法
The synthesis of 5-(1-Boc-3-pyrrolidinyl)quinoline can be achieved through several routes. One common method involves the reaction of 3-aminoquinoline with 4-chlorobutyryl chloride, followed by reduction with lithium aluminium hydride (LiAlH4) . Another approach is the alkylation of 3-aminoquinoline with 1,4-dibromobutane . These methods typically require specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures, to ensure high yields and purity of the final product.
化学反応の分析
5-(1-Boc-3-pyrrolidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline 1-oxides using peracids.
Reduction: The compound can be reduced using reducing agents like LiAlH4 to form different derivatives.
Substitution: The pyrrolidinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include pivaloyl chloride, triethylamine, and nitrobenzenes . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-(1-Boc-3-pyrrolidinyl)quinoline has several scientific research applications:
作用機序
The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)quinoline involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the function of essential enzymes in pathogens . As an antitumor agent, it could interfere with cellular processes critical for cancer cell survival and proliferation . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
5-(1-Boc-3-pyrrolidinyl)quinoline can be compared with other quinoline derivatives, such as:
3-(1-pyrrolidinyl)quinoline: This compound also contains a pyrrolidinyl group but lacks the Boc protection.
Quinoline 1-oxides: These are oxidized forms of quinoline and have different chemical properties and applications.
The uniqueness of this compound lies in its Boc-protected pyrrolidinyl group, which can provide stability and influence its reactivity in various chemical reactions .
特性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
tert-butyl 3-quinolin-5-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-13(12-20)14-6-4-8-16-15(14)7-5-10-19-16/h4-8,10,13H,9,11-12H2,1-3H3 |
InChIキー |
DFEATKYAJKIZRW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C3C=CC=NC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


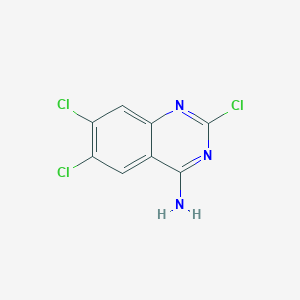
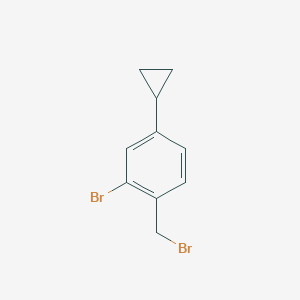
![tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)
![1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13672558.png)
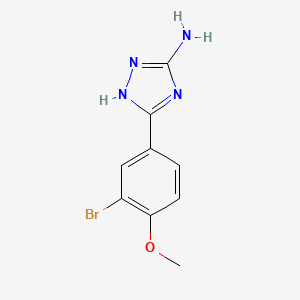
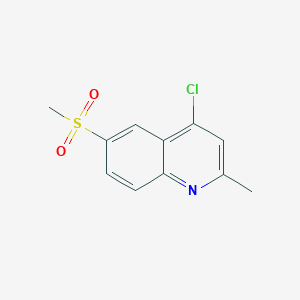
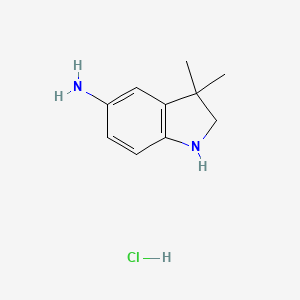
![3-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B13672566.png)
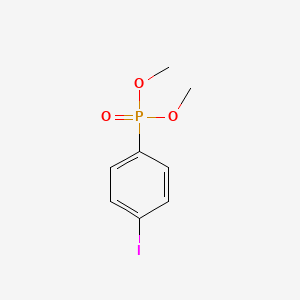
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13672578.png)
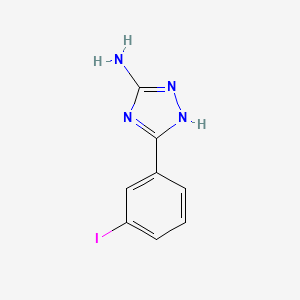
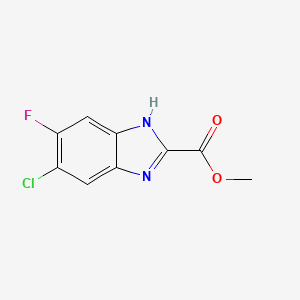
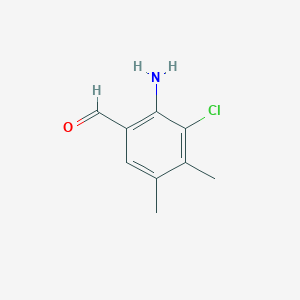
![6,8-Dichloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13672608.png)
